molecular formula C8H16O3 B15194812 Methyl (pentyloxy)acetate CAS No. 70081-24-2

Methyl (pentyloxy)acetate

Cat. No.: B15194812
CAS No.: 70081-24-2
M. Wt: 160.21 g/mol
InChI Key: VCNBCMIRRPCZRG-UHFFFAOYSA-N
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Description

Methyl (pentyloxy)acetate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (pentyloxy)acetate can be synthesized through the esterification of pentyloxyacetic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction is as follows:

Pentyloxyacetic acid+MethanolAcid catalystMethyl (pentyloxy)acetate+Water\text{Pentyloxyacetic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Pentyloxyacetic acid+MethanolAcid catalyst​Methyl (pentyloxy)acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonic acid resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Methyl (pentyloxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form pentyloxyacetic acid and methanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: Pentyloxyacetic acid, methanol.

    Reduction: Pentyloxyethanol.

    Transesterification: New ester and methanol.

Scientific Research Applications

Methyl (pentyloxy)acetate has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in coatings and adhesives.

Mechanism of Action

The mechanism by which methyl (pentyloxy)acetate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simpler ester with similar solvent properties but different odor characteristics.

    Ethyl (pentyloxy)acetate: Similar structure but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

Uniqueness

Methyl (pentyloxy)acetate is unique due to its specific combination of a pentyloxy group and a methyl ester, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to simpler esters like methyl acetate provides different solubility and reactivity profiles, making it suitable for specialized applications in various fields.

Properties

CAS No.

70081-24-2

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 2-pentoxyacetate

InChI

InChI=1S/C8H16O3/c1-3-4-5-6-11-7-8(9)10-2/h3-7H2,1-2H3

InChI Key

VCNBCMIRRPCZRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC(=O)OC

Origin of Product

United States

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